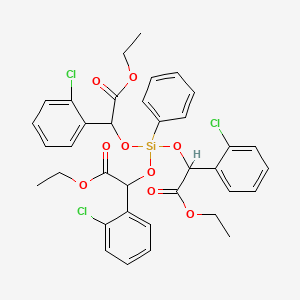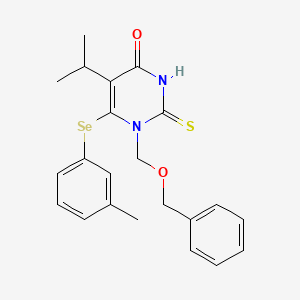
3-Ketoapotrichothecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ketoapotrichothecene is a member of the trichothecene family, which are sesquiterpene epoxides known for their toxic properties. These compounds are produced by Fusarium species, which are fungi that infest grains such as corn, wheat, and barley .
化学反応の分析
3-Ketoapotrichothecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-Ketoapotrichothecene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of trichothecenes.
Biology: Investigated for its toxic effects on eukaryotic cells, particularly its ability to inhibit protein synthesis.
Medicine: Studied for its potential use in developing antifungal and anticancer agents.
Industry: Used in the manufacturing and material processing industries as a fluid processing agent
作用機序
The mechanism of action of 3-Ketoapotrichothecene involves the inhibition of eukaryotic protein synthesis. This is achieved by binding to the ribosome and interfering with the elongation step of protein synthesis. The molecular targets include ribosomal proteins and RNA, and the pathways involved are related to the translation process .
類似化合物との比較
3-Ketoapotrichothecene is unique among trichothecenes due to its specific structure and reactivity. Similar compounds include:
T-2 Toxin: Another trichothecene with similar toxic properties.
Deoxynivalenol: Known for causing vomiting and feed refusal in animals.
Nivalenol: Similar in structure but differs in the presence of additional hydroxyl groups.
These compounds share the common feature of inhibiting protein synthesis but differ in their specific structures and toxicities .
特性
CAS番号 |
122470-39-7 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
(3aR,4aS,8aR,8bR)-3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-10-4-5-13(2)12(6-10)18-15(9-16)8-11(17)7-14(13,15)3/h6,12,16H,4-5,7-9H2,1-3H3/t12-,13-,14+,15-/m0/s1 |
InChIキー |
JJBMWLFFOIHRLZ-XQLPTFJDSA-N |
異性体SMILES |
CC1=C[C@H]2[C@](CC1)([C@]3(CC(=O)C[C@]3(O2)CO)C)C |
正規SMILES |
CC1=CC2C(CC1)(C3(CC(=O)CC3(O2)CO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


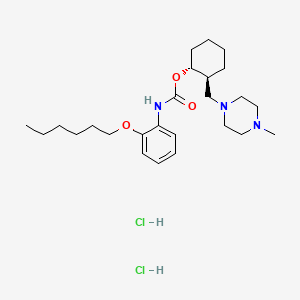
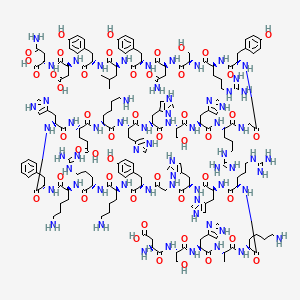
![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)
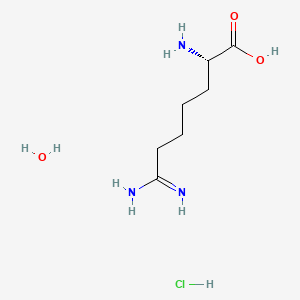
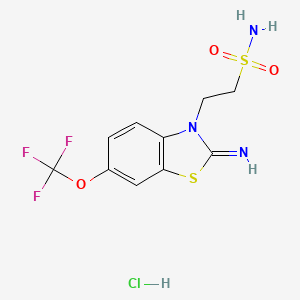
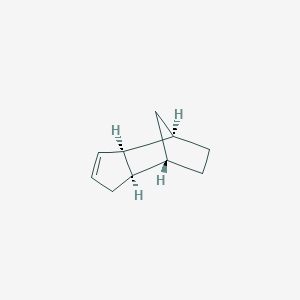
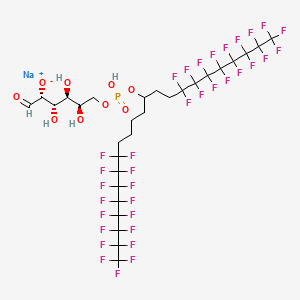
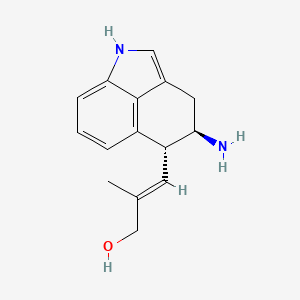
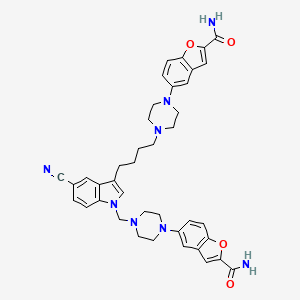
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
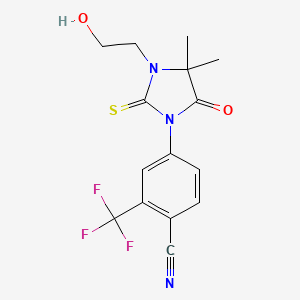
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
